6-{[4-(cyclopropylcarbonyl)piperazin-1-yl]sulfonyl}-3-ethyl-1,3-benzothiazol-2(3H)-one
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Description
6-{[4-(cyclopropylcarbonyl)piperazin-1-yl]sulfonyl}-3-ethyl-1,3-benzothiazol-2(3H)-one is a useful research compound. Its molecular formula is C21H19BrN4O3S and its molecular weight is 487.37. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Immunomodulating Activities
1,4-Benzothiazine azole derivatives, a category to which our compound of interest may be related, have been studied for their in vitro and in vivo antifungal activity. These studies have shown that certain derivatives possess significant antifungal activities, potentially through a combination of direct antifungal effects and immunomodulating activities. This indicates a promising area of research for developing treatments against fungal infections, with a specific focus on enhancing the immune response alongside direct inhibition of fungal growth (Schiaffella & Vecchiarelli, 2001).
Antibacterial Properties
Arylpiperazine derivatives, which include structural elements present in the compound of interest, have reached clinical application stages, mainly for treating depression, psychosis, or anxiety. However, their metabolites, including 1-aryl-piperazines, have shown a variety of effects on serotonin receptor-related effects in humans and animals. This indicates potential antibacterial properties, especially considering the broad pharmacological activities of arylpiperazine derivatives and their metabolites (Caccia, 2007).
properties
IUPAC Name |
N-(2-bromophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3S/c1-25-16-9-8-12(29-3)10-13(16)18-19(25)20(28)26(2)21(24-18)30-11-17(27)23-15-7-5-4-6-14(15)22/h4-10H,11H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOSZYLGXQEXQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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